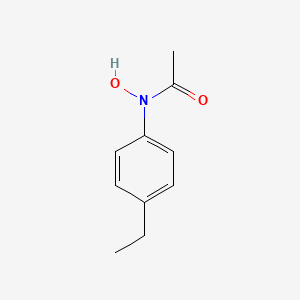

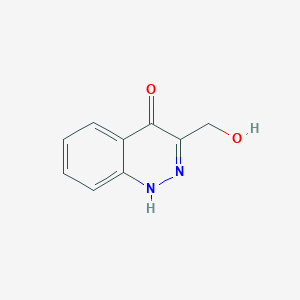

![molecular formula C9H6BrN3 B11717941 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)

8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-6-metil-imidazo[1,2-a]piridina-3-carbonitrilo es un compuesto heterocíclico que pertenece a la familia de la imidazo[1,2-a]piridina. Este compuesto se caracteriza por su estructura bicíclica fusionada, que incluye un átomo de bromo en la posición 8, un grupo metilo en la posición 6 y un grupo carbonitrilo en la posición 3. La estructura única de este compuesto lo convierte en un andamiaje valioso en la química medicinal y la síntesis orgánica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 8-Bromo-6-metil-imidazo[1,2-a]piridina-3-carbonitrilo típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye el uso de derivados de piridina bromados e intermediarios de imidazol. Las condiciones de reacción a menudo implican el uso de bases fuertes y solventes como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) para facilitar el proceso de ciclización .

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar procesos de síntesis de múltiples pasos, incluyendo halogenación, ciclización y formación de nitrilos. La escalabilidad de estos métodos garantiza la disponibilidad del compuesto para diversas aplicaciones en investigación e industria .

Análisis De Reacciones Químicas

Tipos de reacciones: 8-Bromo-6-metil-imidazo[1,2-a]piridina-3-carbonitrilo experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo en la posición 8 se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.

Reacciones de oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción para modificar sus grupos funcionales.

Reacciones de ciclización: El andamiaje de imidazo[1,2-a]piridina puede participar en reacciones de ciclización adicionales para formar estructuras más complejas.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Reactivos como el hidruro de sodio (NaH) o el carbonato de potasio (K2CO3) en solventes apróticos polares como DMF.

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).

Reducción: Reactivos como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede producir derivados con varios grupos funcionales, mientras que la oxidación y la reducción pueden modificar los grupos funcionales existentes .

Aplicaciones Científicas De Investigación

8-Bromo-6-metil-imidazo[1,2-a]piridina-3-carbonitrilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como un posible compuesto principal en el descubrimiento de fármacos, particularmente para atacar enfermedades infecciosas y el cáncer.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción de 8-Bromo-6-metil-imidazo[1,2-a]piridina-3-carbonitrilo involucra su interacción con dianas moleculares y vías específicas. La estructura única del compuesto le permite unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en la síntesis de la pared celular bacteriana, lo que lleva a efectos antimicrobianos. Además, su interacción con las vías celulares puede inducir apoptosis en las células cancerosas .

Compuestos similares:

- 6-Bromo-8-metil-imidazo[1,2-a]piridina

- 8-Bromo-6-cloroimidazo[1,2-a]piridina

- 8-Bromo-6-metil-imidazo[1,2-a]piridina-3-carbaldehído

Comparación: En comparación con compuestos similares, 8-Bromo-6-metil-imidazo[1,2-a]piridina-3-carbonitrilo es único debido a la presencia del grupo carbonitrilo en la posición 3. Este grupo funcional mejora su reactividad y potencial actividad biológica. El átomo de bromo en la posición 8 también permite una mayor funcionalización, lo que lo convierte en un andamiaje versátil en la química sintética .

Comparación Con Compuestos Similares

- 6-Bromo-8-methylimidazo[1,2-a]pyridine

- 8-Bromo-6-chloroimidazo[1,2-a]pyridine

- 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Comparison: Compared to similar compounds, 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group at the 3rd position. This functional group enhances its reactivity and potential biological activity. The bromine atom at the 8th position also allows for further functionalization, making it a versatile scaffold in synthetic chemistry .

Propiedades

Fórmula molecular |

C9H6BrN3 |

|---|---|

Peso molecular |

236.07 g/mol |

Nombre IUPAC |

8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H6BrN3/c1-6-2-8(10)9-12-4-7(3-11)13(9)5-6/h2,4-5H,1H3 |

Clave InChI |

YXHAHMMRPFZHLS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN2C(=CN=C2C(=C1)Br)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

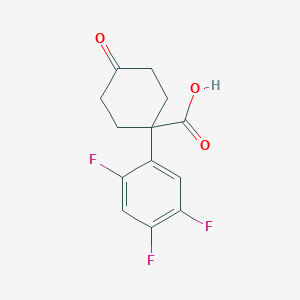

![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)

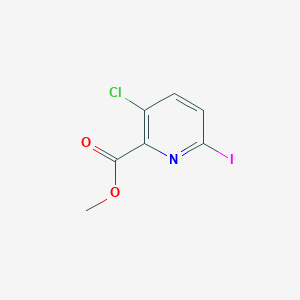

![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)

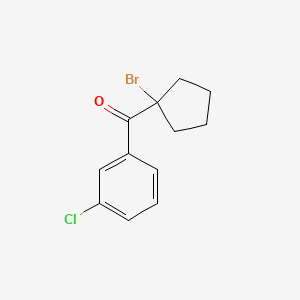

![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)

![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)

![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)

![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)